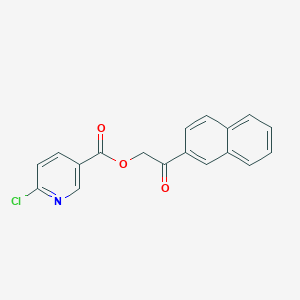

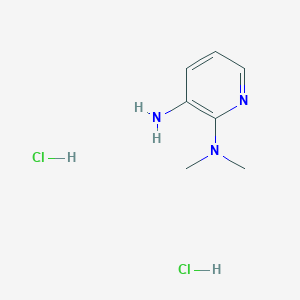

N2,N2-Dimethylpyridine-2,3-diamine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

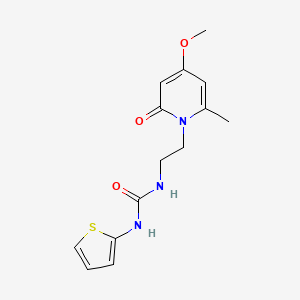

N2,N2-Dimethylpyridine-2,3-diamine dihydrochloride is a chemical compound used in scientific research. It has a CAS Number of 5028-25-1 . The compound has diverse applications due to its unique properties, making it valuable in various fields of study.

Molecular Structure Analysis

The molecular formula of N2,N2-Dimethylpyridine-2,3-diamine dihydrochloride is C7H13Cl2N3. The InChI Code is 1S/C7H11N3/c1-10(2)7-6(8)4-3-5-9-7/h3-5H,8H2,1-2H3 .Physical And Chemical Properties Analysis

N2,N2-Dimethylpyridine-2,3-diamine dihydrochloride is a powder . It has a molecular weight of 210.1. The melting point is 59-60°C .Wissenschaftliche Forschungsanwendungen

Environmental Impact and Water Treatment

Nitrosamines, such as N-nitrosodimethylamine (NDMA), are significant due to their presence in water technology and potential health hazards. Research has focused on their formation, occurrence, and methods for removal from water sources. Nitrosamines are often formed as disinfection by-products in chloraminated waters, posing higher consumer health risks compared to chlorinated by-products. The formation mechanism involves reactions between chloramines and dimethylamine, leading to NDMA. Various studies have explored strategies for nitrosamine removal, including photolytic methods which show potential for technological applications (Nawrocki & Andrzejewski, 2011).

Organic Chemistry and Catalysis

In organic chemistry, the regioselectivity of bromination in unsymmetrical dimethylpyridines has been studied, highlighting the inductive deactivating effect of nitrogen in the ring. Such research provides insights into the mechanisms of reactions involving dimethylpyridines, which are crucial for developing synthetic methodologies and understanding chemical reactivity patterns (Thapa et al., 2014).

Analysis and Identification of Nitrogen Heterocycles

The structural diversity and substitution patterns of nitrogen heterocycles, including pyridine derivatives, play a significant role in pharmaceuticals. An analysis of FDA-approved drugs shows that a large percentage contains nitrogen heterocycles, underscoring their importance in drug design and development. This research outlines the prevalence and significance of such compounds in modern medicinal chemistry (Vitaku et al., 2014).

Nutritional and Environmental Health

The role of dietary amines and amides as precursors to carcinogenic N-nitroso compounds highlights the importance of understanding the chemical interactions between food constituents and potential health risks. These studies emphasize the need for awareness of dietary components that could lead to the formation of harmful compounds in the human body (Lin, 1986).

Soil Chemistry

Research into the chemistry of soil organic nitrogen, including the distribution and significance of nitrogen heterocycles, provides valuable insights into soil fertility and the nitrogen cycle. This area of study is crucial for understanding environmental chemistry and the impact of nitrogen compounds on agricultural practices (Schulten & Schnitzer, 1997).

Safety and Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Eigenschaften

IUPAC Name |

2-N,2-N-dimethylpyridine-2,3-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c1-10(2)7-6(8)4-3-5-9-7;;/h3-5H,8H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVLCUDSVCVHRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC=N1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2690960.png)

![3-[(benzenesulfonyl)methyl]-N-(prop-2-yn-1-yl)aniline](/img/structure/B2690964.png)

![N-{3-[5-(3-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2690966.png)

![N,N-Dimethyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2690968.png)

![7-(2-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2690978.png)

![9-(3,4-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2690979.png)

![[2-(3,3,3-Trifluoropropoxy)phenyl]methanol](/img/structure/B2690980.png)